Home > Products > Screening Compounds P91017 > 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 942009-18-9

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-2502346
CAS Number: 942009-18-9
Molecular Formula: C19H14FN3O4
Molecular Weight: 367.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound serves as a key starting material in the synthesis of various 6-oxo-pyridine-3-carboxamide derivatives investigated for antimicrobial and antifungal activities. []
  • Relevance: This compound shares the core 6-oxopyridine-3-carboxamide structure with the target compound, 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide. The variations lie in the substituents at the 1-, 2-, and N-positions. This compound highlights the exploration of diverse substituents around this core structure for potential biological activities. [, ]

6-Oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide (5c)

  • Compound Description: This derivative of 6-oxo-pyridine-3-carboxamide exhibited potent broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin. It also displayed significant antifungal activity against Aspergillus fumigatus, matching the potency of Amphotericin B. []
  • Relevance: This compound belongs to the same 6-oxo-pyridine-3-carboxamide class as 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide. Its potent antimicrobial activity highlights the potential of this chemical class as a source of novel antimicrobial agents. The presence of a diazenyl group in this compound, absent in the target compound, suggests the exploration of incorporating such functional groups into 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide for potential enhancement of biological activity. [, ]

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor, demonstrating nanomolar activity against the MET kinase. It exhibits promising antiproliferative activity, particularly against EBC-1 cells (a non-small cell lung cancer cell line). It effectively modulates the HGF/c-Met pathway, induces apoptosis, and inhibits colony formation, migration, and invasion of cancer cells. LAH-1 also possesses favorable in vitro ADME properties and acceptable in vivo PK parameters. []
  • Relevance: While LAH-1 possesses a distinct dihydropyridazine-3-carboxamide core compared to the 1,6-dihydropyridine-3-carboxamide core of 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide, they share several structural similarities. Both compounds feature a central heterocyclic ring system with a carboxamide group at the 3-position, a phenyl ring at the 1-position, and a substituted phenyl group attached to the nitrogen of the carboxamide. These structural similarities, particularly the presence of fluorine substituents on the phenyl rings, suggest that these compounds might share similar physicochemical properties and potentially bind to similar biological targets. []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: This compound served as an early lead in the development of HIV integrase inhibitors. It demonstrated potent inhibitory activity against HIV integrase. []
  • Relevance: While Compound A (+) contains a dihydropyrimidine core instead of the dihydropyridine core present in 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide, both share significant structural similarities. Notably, both compounds feature a carboxamide substituent on the central heterocycle and a 4-fluorobenzyl group linked to the nitrogen of the carboxamide. This structural resemblance suggests that exploring modifications inspired by Compound A (+) could be beneficial in optimizing the activity of 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide, especially considering the targeted biological activity of Compound A (+) against HIV integrase. []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (MK-0518)

  • Compound Description: MK-0518 is a potent HIV integrase inhibitor that has advanced to Phase III clinical trials. This underscores its potent anti-HIV activity and favorable pharmacological profile. [, ]
  • Relevance: MK-0518 shares a similar scaffold with Compound A (+), including the dihydropyrimidine core and the 4-fluorobenzyl carboxamide moiety. The success of MK-0518 in clinical trials further highlights the potential of this class of compounds as antivirals. Its structural similarities with 1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide, particularly the presence of the 4-fluorobenzyl group, suggest that incorporating structural features from MK-0518 could be a valuable strategy for enhancing the biological activity and pharmacological properties of the target compound. [, ]

Properties

CAS Number

942009-18-9

Product Name

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide

Molecular Formula

C19H14FN3O4

Molecular Weight

367.336

InChI

InChI=1S/C19H14FN3O4/c20-15-4-1-13(2-5-15)11-22-12-14(3-10-18(22)24)19(25)21-16-6-8-17(9-7-16)23(26)27/h1-10,12H,11H2,(H,21,25)

InChI Key

ZCVAJULZGDXUBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.